molecular formula C21H17FN4O4S B2947229 N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide CAS No. 1021090-51-6

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

Cat. No.: B2947229
CAS No.: 1021090-51-6
M. Wt: 440.45
InChI Key: UHXFKTIINSCYHS-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a thioether-linked 3-fluorobenzamide group and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety. While specific biological data are unavailable in the provided evidence, structural analogs (e.g., pesticidal benzamides in ) suggest possible applications in agrochemical or medicinal chemistry .

Properties

IUPAC Name

N-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S/c22-14-3-1-2-13(10-14)21(28)24-18-6-7-20(26-25-18)31-12-19(27)23-15-4-5-16-17(11-15)30-9-8-29-16/h1-7,10-11H,8-9,12H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXFKTIINSCYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and therapeutic implications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[b][1,4]dioxin derivatives. The key steps include:

  • Formation of the Amine : The initial reaction typically involves 2,3-dihydrobenzo[b][1,4]dioxin with appropriate reagents to form the amino derivative.
  • Thioether Formation : The introduction of thioether linkages is achieved through reactions with thiol compounds.
  • Pyridazine and Benzamide Formation : Subsequent reactions lead to the formation of the pyridazine ring and the final benzamide structure.

Enzyme Inhibition

Recent studies have shown that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit inhibitory activity against various enzymes relevant to metabolic disorders:

  • α-glucosidase Inhibition : Compounds similar to this compound have been tested for their ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management .
  • Acetylcholinesterase Inhibition : There is also evidence suggesting that these compounds may act as acetylcholinesterase inhibitors, which could have implications for neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research indicates that modifications in the benzamide moiety can enhance cytotoxicity against various cancer cell lines. Preliminary data show that certain derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Diabetes Management : A study evaluating a series of 2,3-dihydrobenzo[b][1,4]dioxin derivatives demonstrated significant reductions in blood glucose levels in diabetic models, suggesting potential for use in Type 2 Diabetes Mellitus (T2DM) treatment .
  • Neuroprotection : Another investigation focused on neuroprotective effects observed in models of Alzheimer's disease. Compounds exhibiting acetylcholinesterase inhibition were shown to improve cognitive function in treated animals .

Table 1: Biological Activities of Related Compounds

Compound NameTarget EnzymeIC50 Value (µM)Effect
Compound Aα-glucosidase12.5Inhibitor
Compound BAcetylcholinesterase8.0Inhibitor
Compound CCDK4/615.0Anticancer

Table 2: Summary of Case Studies

Study FocusModel UsedKey Findings
Diabetes ManagementDiabetic RatsSignificant reduction in blood glucose levels
NeuroprotectionAlzheimer's Mouse ModelImproved cognitive function observed

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / CAS No. Core Structure Substituents/Functional Groups Molecular Formula Key Data (if available)
Target Compound Pyridazine + benzamide 3-fluoro, dihydrobenzo[b][1,4]dioxin, thioether C₂₂H₁₈FN₃O₃S N/A (see for NMR trends)
N-(2-(6-oxo-3-(pyridin-4-yl)...) Pyridazine + sulfonamide Pyridin-4-yl, dihydrobenzo dioxine, sulfonamide C₁₉H₁₈N₄O₅S MW: 414.4; No physical data
N-(6-((2-(benzo[d][1,3]dioxol-5-yl... Pyridazine + thiophene amide Thiophene-2-carboxamide, benzo[d][1,3]dioxol C₁₈H₁₄N₄O₄S₂ MW: 414.5; Smiles: O=C(...)
Diflubenzuron Benzamide 2,6-difluoro, 4-chlorophenyl urea C₁₄H₉ClF₂N₂O₂ Use: Insect growth regulator

Key Observations:

  • Pyridazine vs.
  • Substituent Effects : The 3-fluoro group in the target compound may enhance electronegativity compared to 2,6-difluoro substitutions in diflubenzuron, impacting dipole interactions and solubility .
  • Dioxin vs.

Spectral and Physicochemical Comparisons

NMR Analysis (Referencing ):

In related pyridazine derivatives (e.g., compounds 1 and 7 in ), NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly, indicating substituent-induced electronic perturbations. For the target compound, analogous shifts would likely localize to the fluorobenzamide and dioxin moieties, with the thioether bridge modulating electron delocalization .

Functional Group Impact:

  • Thioether Linkage : Unlike sulfonamide () or urea () linkages, the thioether in the target compound may confer reduced polarity and increased membrane permeability.
  • Fluorine Atom: The 3-fluoro substitution on the benzamide could improve metabolic stability compared to non-fluorinated analogs (e.g., ’s thiophene derivative) .

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